

Sofosbuvir Impurity G: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B10799836

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Sofosbuvir impurity G**, a known diastereoisomer of the hepatitis C virus (HCV) NS5B polymerase inhibitor, Sofosbuvir. This document details its chemical identity, and analytical methodologies for its detection and quantification, and presents this information in a clear, structured format to support research and drug development activities.

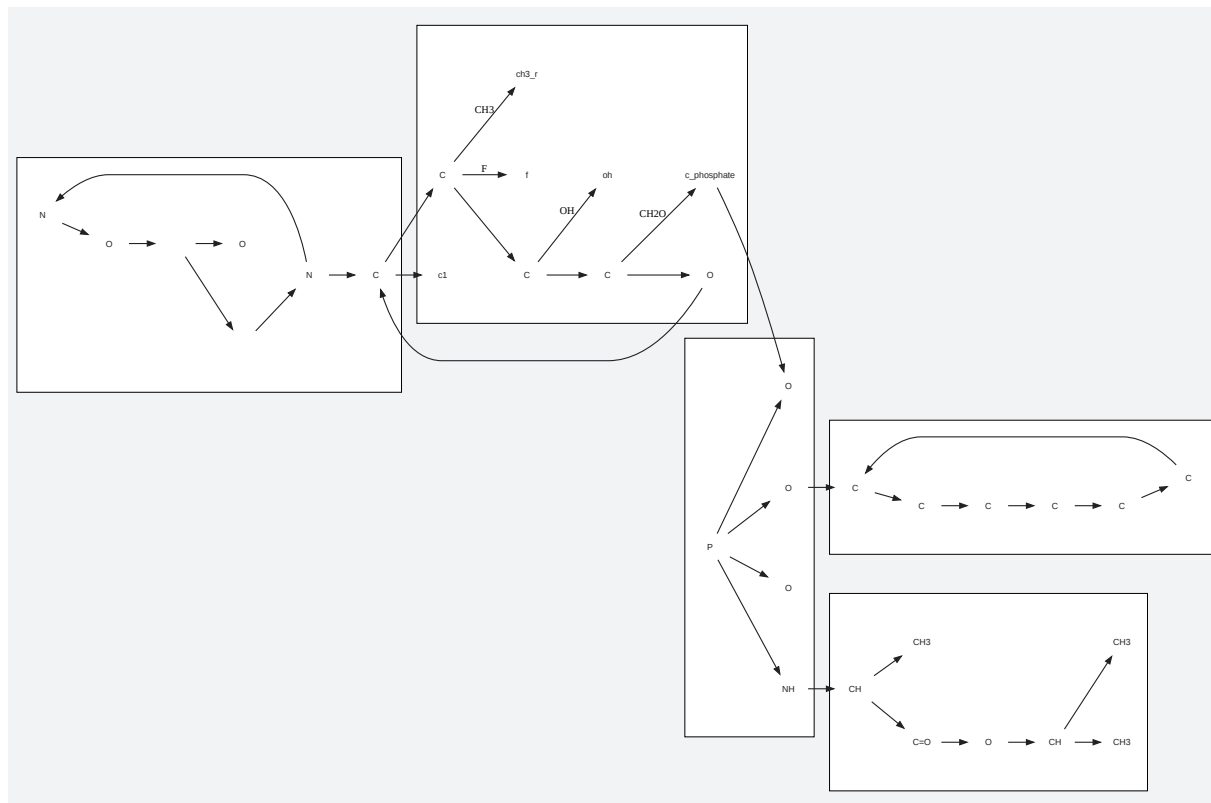
Chemical Identity and Structure

Sofosbuvir impurity G is chemically identified as (2S)-isopropyl 2-((((((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3, 4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate.[1][2] It is a diastereoisomer of Sofosbuvir, sharing the same molecular formula and mass.[3][4]

Key Identifiers:

Parameter	Value	Reference
IUPAC Name	(2S)-isopropyl 2-((((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3, 4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate	[1][2]
Synonyms	Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate], Sofosbuvir Impurity 20	[2][5][6][7]
CAS Number	1337482-15-1	[1][2][5][6][7][8]
Molecular Formula	C22H29FN3O9P	[1][2][6][8]
Molecular Weight	529.45 g/mol	[1][6][8]

Below is a two-dimensional representation of the chemical structure of **Sofosbuvir impurity G**, generated using the DOT language.



[Click to download full resolution via product page](#)

Caption: Chemical structure of **Sofosbuvir impurity G**.

Analytical Methodologies

The primary analytical technique for the identification and quantification of Sofosbuvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Several studies have detailed validated RP-HPLC methods for this purpose.

Representative RP-HPLC Method

A common approach for the separation and analysis of Sofosbuvir and its process-related impurities, including diastereomers like impurity G, is outlined below. This protocol is a composite of methodologies reported in the scientific literature.[9][10][11]

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
- Column: An Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm particle size) is frequently used.[\[9\]](#)[\[10\]](#)
- Mobile Phase: An isocratic mobile phase consisting of a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile is effective for separation.[\[9\]](#)[\[10\]](#)
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength of 260 nm is appropriate for monitoring the elution of Sofosbuvir and its impurities.[\[9\]](#)[\[10\]](#)
- Data Acquisition: Chromatographic data is collected and processed using suitable software.

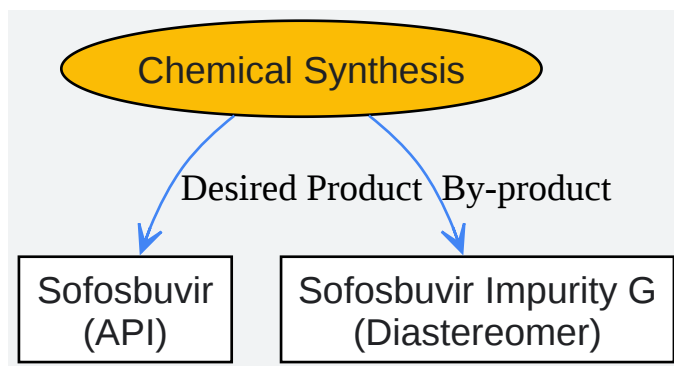
Method Validation Parameters:

Validated methods for Sofosbuvir and its impurities typically demonstrate linearity, precision, accuracy, specificity, and robustness in accordance with ICH guidelines. The limit of detection (LOD) and limit of quantification (LOQ) for impurities are crucial for ensuring the quality of the active pharmaceutical ingredient (API). For a related phosphoryl impurity, reported LOD and LOQ values were 0.03% (0.12 µg) and 1.50% (0.375 µg), respectively.[\[9\]](#)[\[10\]](#)

Formation and Relationship to Sofosbuvir

Sofosbuvir impurity G is a diastereoisomer of Sofosbuvir. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The formation of such impurities can occur during the synthesis of the Sofosbuvir drug substance due to the presence of multiple chiral centers in the molecule. The specific stereochemistry at one or more of these centers differs between Sofosbuvir and its diastereomeric impurities. The relationship between Sofosbuvir and Impurity G is therefore one of stereoisomerism, specifically diastereomerism.

The logical relationship can be visualized as follows:



[Click to download full resolution via product page](#)

Caption: Formation of Sofosbuvir and Impurity G during synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. veprho.com](http://veprho.com) [veprho.com]
- [2. lookchem.com](http://lookchem.com) [lookchem.com]
- [3. medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- [4. medchemexpress.cn](http://medchemexpress.cn) [medchemexpress.cn]
- [5. GSRS](http://gsrs.ncats.nih.gov) [gsrs.ncats.nih.gov]
- [6. pharmaffiliates.com](http://pharmaffiliates.com) [pharmaffiliates.com]
- [7. Sofosbuvir 5'-Desphosphate 3'-O-\[\(S\)-Phosphate\]](http://lgcstandards.com) [lgcstandards.com]
- [8. Sofosbuvir impurity 3 | 1337482-15-1 | IS153418](http://biosynth.com) [biosynth.com]
- [9. researchgate.net](http://researchgate.net) [researchgate.net]
- [10. d-nb.info](http://d-nb.info) [d-nb.info]
- [11. researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Sofosbuvir Impurity G: A Comprehensive Technical Profile]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10799836/docs#sofosbuvir-impurity-g-a-comprehensive-technical-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)